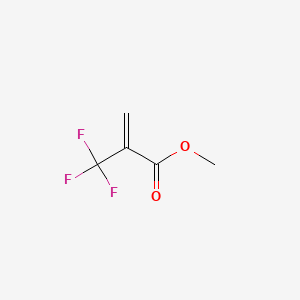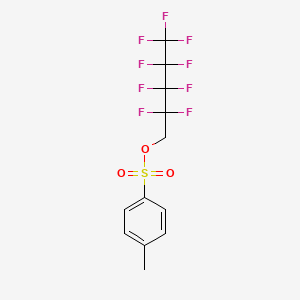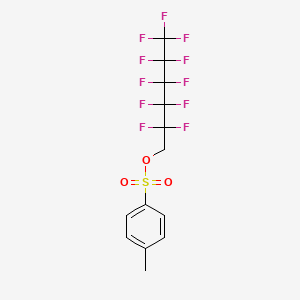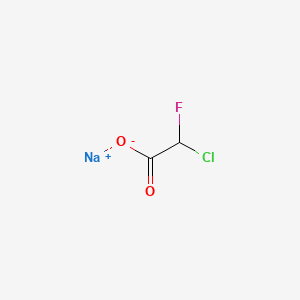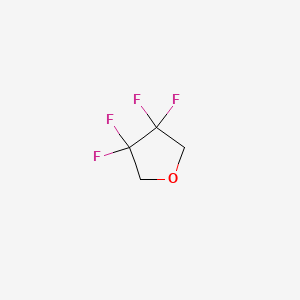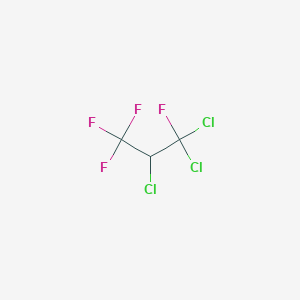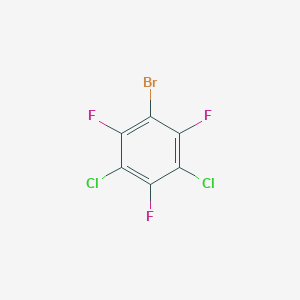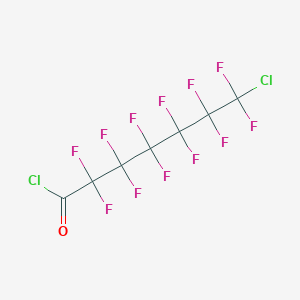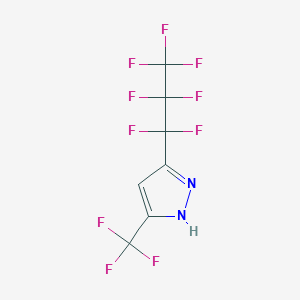![molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8](/img/structure/B1304119.png)
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the CAS Number: 283597-72-8. It has a molecular weight of 315.29 and a molecular formula of C18H12F3NO . The IUPAC name for this compound is 2-(2-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is 1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone include a molecular weight of 315.29 and a molecular formula of C18H12F3NO . More specific properties like melting point, boiling point, solubility, etc., were not available in the search results.Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Quinoline and quinazoline alkaloids have been recognized for their significant bioactivities. These compounds, including their derivatives, have been shown to possess antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. Their role in drug development, especially in antimalarial and anticancer therapies, underscores the therapeutic potential of quinoline derivatives. The extensive range of bioactivities also includes anti-inflammatory, antioxidant, and other pharmacological effects, indicating their versatility in medicinal chemistry and drug discovery efforts (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been reported to be effective as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces suggests their utility in protecting metals from corrosion. This application is especially relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal infrastructure and equipment (Verma et al., 2020).
Therapeutic Significance
The therapeutic significance of quinolines extends to a variety of ailments. They are key components in the development of new chemotherapeutic agents, reflecting their clinical importance. The broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities of quinoline derivatives, some of which are under clinical investigation, underscores the ongoing interest in these compounds for combating various diseases (Hussaini, 2016).
Green Chemistry Approaches
There is an increasing focus on green chemistry approaches to synthesize quinoline scaffolds. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting environmentally friendly and non-toxic processes. Such approaches not only align with sustainable development goals but also open new avenues for the future application of quinoline derivatives in various domains (Nainwal et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKLJWHMBIJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382363 |
Source


|
| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
283597-72-8 |
Source


|
| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

